2,3-dinor-8-epi-prostaglandin F2alpha

Descripción general

Descripción

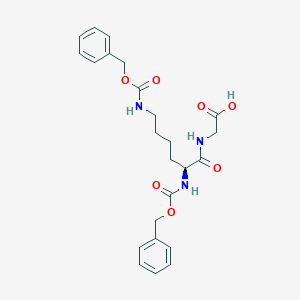

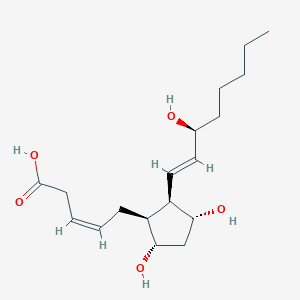

2,3-dinor-8-iso Prostaglandin F2alpha (also known as 8-iso PGF2alpha or 8-isoprostane) is a prostaglandin-like product of non-specific lipid peroxidation . It is a metabolite of 8-iso PGF2alpha in humans and rats . In these species, exogenously infused 8-iso PGF2alpha is converted to 2,3-dinor-8-iso PGF1alpha and 2,3-dinor-8-iso PGF2alpha .

Synthesis Analysis

The synthesis of 2,3-dinor-8-iso Prostaglandin F2alpha involves the non-enzymatic peroxidation of arachidonic acid in membrane phospholipids . A study has developed an ultra-performance liquid chromatography-tandem mass spectrometric (UPLC-MS/MS) method to quantify 2,3-dinor-8-iso prostaglandin F2alpha, a urinary metabolite of 8-iso-prostaglandin F2alpha .Molecular Structure Analysis

The molecular formula of 2,3-dinor-8-iso Prostaglandin F2alpha is C18H30O5 . The InChI code is InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h5-6,10-11,13-17,19-21H,2-4,7-9,12H2,1H3,(H,22,23)/b6-5-,11-10+/t13-,14-,15+,16-,17+/m0/s1 .Chemical Reactions Analysis

In humans and rats, exogenously infused 8-iso PGF2alpha is converted to 2,3-dinor-8-iso PGF1alpha and 2,3-dinor-8-iso PGF2alpha .Aplicaciones Científicas De Investigación

-

Application in Obstetrics and Gynecology

- Summary of the Application : 2,3-dinor-8-epi-prostaglandin F2alpha is used in the study of pre-eclampsia in pregnant women .

- Methods of Application : The study involved evaluating the dynamics of angiogenic and oxidative stress mediator levels in women with suspected or confirmed pre-eclampsia at least two times during pregnancy .

- Results : The study aimed to identify the possible correlations between 8-epi-PGF2α and angiogenic mediator levels at the time of inclusion of pregnant women .

-

Application in Biochemistry and Molecular Biology

- Summary of the Application : 2,3-dinor-8-epi-prostaglandin F2alpha is used in the study of endogenous b-Oxidation metabolites of 8-epi-Prostaglandin F2 .

- Methods of Application : The study involved the identification and measurement of endogenous b-Oxidation metabolites of 8-epi-Prostaglandin F2 .

- Results : The study found that at least two major -oxidation products of 8-epi- PGF2a are present in urine, which may be considered as additional analytical targets to evaluate 8-epi-PGF2a formation and degradation in vivo .

-

Application in Public Health

- Summary of the Application : 2,3-dinor-8-epi-prostaglandin F2alpha is used as a biomarker of lipid peroxidation and one of the most commonly used measures of oxidative stress .

- Methods of Application : The study involved the development of a stable isotope dilution UPLC-tandem mass spectrometric method for the rapid determination of 8-isoprostane in blood .

- Results : The study aimed to develop a method for the rapid determination of 8-isoprostane in blood .

-

Application in Cancer Research

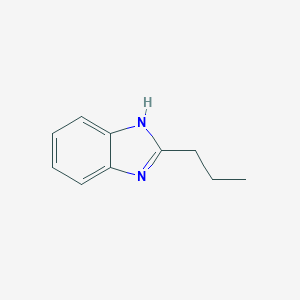

- Summary of the Application : 2,3-dinor-8-epi-prostaglandin F2alpha is implicated in cancer development and progression . Understanding the molecular mechanisms of prostaglandin actions has potential clinical relevance for cancer prevention and therapy .

- Methods of Application : The study focused on the current status of prostaglandin signaling pathways in modulating cancer progression . It also examined several small molecules identified as having anticancer activity that target prostaglandin receptors .

- Results : The literature suggests that targeting prostaglandin pathways could provide opportunities for cancer prevention and therapy .

-

Application in Analytical Chemistry

- Summary of the Application : 2,3-dinor-8-epi-prostaglandin F2alpha is used as a biomarker of oxidative stress . An ultraperformance liquid chromatography-tandem mass spectrometric (UPLC-MS/MS) method was developed to quantify 2,3-dinor-8-iso prostaglandin F (2alpha), a urinary metabolite of 8-iso-prostaglandin F (2alpha) .

- Methods of Application : The study involved the development of a UPLC-MS/MS method with negative-ion electrospray ionization . Urine was purified by solid-phase extraction and analyzed .

- Results : The study aimed to develop a method for the rapid determination of 8-isoprostane in blood .

-

Application in Immunology

- Summary of the Application : 2,3-dinor-8-epi-prostaglandin F2alpha is used in the study of immune responses . It is involved in the evaluation of angiogenic and oxidative stress mediator levels in women with suspected or confirmed pre-eclampsia .

- Methods of Application : The study involved 40 pregnant women with suspected or confirmed pre-eclampsia, with a mean age of 29 years (range between 18 and 41 years) and gestational age between 18 and 28 weeks at inclusion .

- Results : The study aimed to identify the possible correlations between 8-epi-PGF2α and angiogenic mediator levels at the time of inclusion of pregnant women .

-

Application in Metabolism Study

- Summary of the Application : 2,3-dinor-8-epi-prostaglandin F2alpha is used in the study of endogenous b-Oxidation metabolites of 8-epi-Prostaglandin F2 .

- Methods of Application : The study involved the identification and measurement of endogenous b-Oxidation metabolites of 8-epi-Prostaglandin F2 .

- Results : The study found that at least two major -oxidation products of 8-epi- PGF2a are present in urine, which may be considered as additional analytical targets to evaluate 8-epi-PGF2a formation and degradation in vivo .

Direcciones Futuras

Propiedades

IUPAC Name |

(Z)-5-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h5-6,10-11,13-17,19-21H,2-4,7-9,12H2,1H3,(H,22,23)/b6-5-,11-10+/t13-,14-,15+,16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKLJIUIJUVJNR-JSEKUSAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315377 | |

| Record name | 2,3-Dinor-8-isoPGF2α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dinor-8-epi-prostaglandin F2alpha | |

CAS RN |

221664-05-7 | |

| Record name | 2,3-Dinor-8-isoPGF2α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221664-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dinor-8-isoPGF2α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

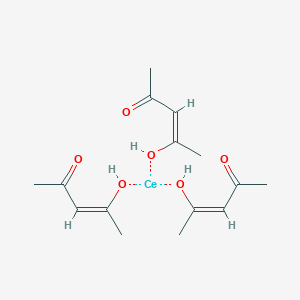

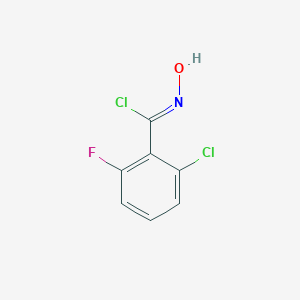

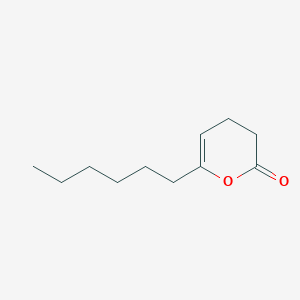

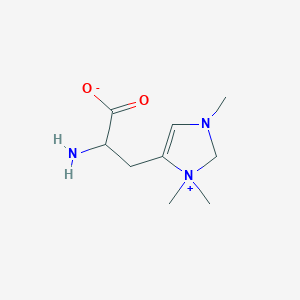

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B106210.png)

![5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o](/img/structure/B106221.png)